2-Guanidino-4-chloromethylthiazole hydrochloride (CAS 69014-12-6) is a heterocyclic building block primarily utilized as a critical intermediate in the synthesis of histamine H2-receptor antagonists, most notably Famotidine. Its structure incorporates a guanidinothiazole core with a reactive 4-chloromethyl group, making it a purpose-built precursor for constructing more complex pharmaceutical molecules. The hydrochloride salt form is standard for this intermediate, influencing its stability and handling characteristics in multi-step synthetic processes.
In established synthesis routes for Famotidine and related H2-receptor antagonists, 2-Guanidino-4-chloromethylthiazole hydrochloride is not readily interchangeable with close analogs or alternative precursors. For example, substituting it with precursors like N-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]guanidine introduces a significantly different, multi-day reaction sequence at sub-zero temperatures, complicating the process flow. The specific combination of the pre-formed aromatic thiazole ring, the guanidino group, and the 4-chloromethyl handle is specified in numerous patented processes to ensure efficient and clean conversion to key downstream intermediates, such as N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine, thereby avoiding the need for more complex, lower-yielding, or less pure pathways.
This compound is a direct precursor to 3-(2-guanidinothiazole-4-ylmethylthio)propionitrile, a key intermediate for Famotidine. A patented process describes the reaction of 10g of 2-Guanidino-4-chloromethylthiazole hydrochloride to produce 7g of this downstream intermediate, achieving a 72% yield in a straightforward, one-hour reaction. This provides a documented, high-yield conversion, which is a critical parameter for procurement decisions in multi-step API synthesis.
| Evidence Dimension | Molar Conversion Yield |
| Target Compound Data | 72% yield in the conversion to 3-(2-guanidinothiazole-4-ylmethylthio)propionitrile. |
| Comparator Or Baseline | Alternative multi-step routes starting from materials like (aminoiminomethyl)thiourea and dichloroacetone which involve more stages and complex purifications. |
| Quantified Difference | Provides a direct, single-step conversion with a quantified yield of 72%. |
| Conditions | Reaction with S-(β-cyanoethyl)isothiouronium hydrochloride in a water/methanol mixture, stirred for 1 hour. |
For a buyer scaling up production, selecting a precursor with a documented, high-yield conversion in a single step reduces process complexity, time, and waste compared to routes requiring more stages.
A key advantage cited for using 2-guanidino-4-halomethylthiazole hydrohalides is the ability to produce the downstream intermediate N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine with high purity in a 'clean reaction'. This is contrasted with older routes that were more complex and potentially generated more impurities. The use of this specific precursor is part of a patented process technology designed for efficiency and high purity of the final intermediate.
| Evidence Dimension | Reaction Purity & Process Efficiency |
| Target Compound Data | Enables a 'clean reaction' for producing high-purity N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine. |
| Comparator Or Baseline | Older synthesis routes based on N-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]guanidine hydrochloride. |
| Quantified Difference | Qualitatively described as a 'clean reaction' with 'high purity' in the patent summary, differentiating it from prior art. |
| Conditions | Reaction in a liquid medium of an organic solvent and water under an inert atmosphere. |
Procuring this specific intermediate allows a buyer to leverage a synthesis route explicitly designed for high purity, minimizing downstream purification costs and potential batch failures due to impurities.
The hydrochloride salt form is the industrially accepted standard for this intermediate. While direct quantitative stability data for this specific molecule's free base is not available in the searched literature, hydrochloride salts of basic compounds (like those containing a guanidino group) are broadly chosen in pharmaceutical chemistry to enhance stability, improve crystallinity, and reduce handling issues like hygroscopicity compared to the corresponding free base. Guanidine salts, in particular, are known to have their stability and effects modulated by the counter-ion, with hydrochloride being a common choice for denaturation or binding activity. The consistent use of the HCl salt in multiple process patents underscores its process suitability.
| Evidence Dimension | Probable Handling Stability |
| Target Compound Data | Supplied as a hydrochloride salt, the standard form used in patented syntheses. |
| Comparator Or Baseline | The corresponding free base form of 2-Guanidino-4-chloromethylthiazole. |
| Quantified Difference | Not directly quantified in sources. The preference is inferred from general chemical principles and consistent use in process patents, where HCl salts often offer better stability and handling than free bases. |
| Conditions | Standard storage and handling for a chemical intermediate in a manufacturing environment. |
Choosing the hydrochloride salt ensures consistency with established manufacturing processes and provides expected stability and handling properties, reducing the risk of material degradation and process variability associated with using a non-standard form like the free base.
This compound is the right choice for manufacturers implementing established, high-yield synthesis routes for the anti-ulcer drug Famotidine. Its use allows for a direct and efficient conversion to key downstream intermediates like N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine, leveraging patented processes designed for high purity and good yields.
For research and development of new histamine H2-receptor antagonists or other bioactive molecules containing the guanidinothiazolylmethylthio moiety, this compound serves as a validated starting material. Its defined structure and reactive chloromethyl group provide a reliable anchor point for coupling with various thiol-containing side chains, as demonstrated in the synthesis of various patented derivatives.